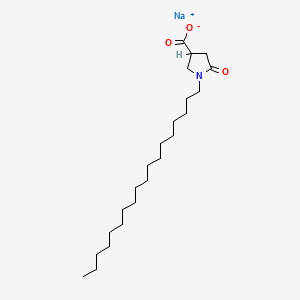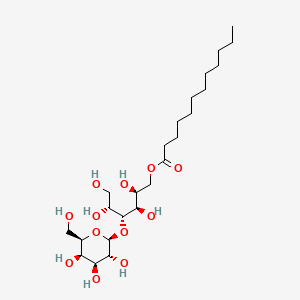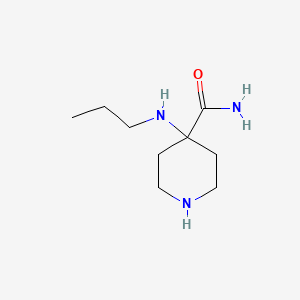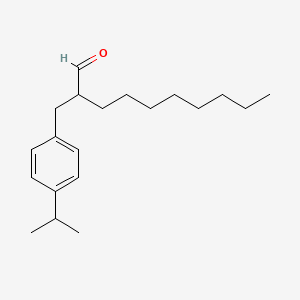
12-Fluoro-7-methyl-benz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Fluoro-7-methyl-benz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by a benzene ring fused to an anthracene moiety, with a fluorine atom at the 12th position and a methyl group at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluoro-7-methyl-benz(a)anthracene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a fluorinated benzene derivative undergoes cyclization with an anthracene precursor under acidic conditions. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Fluoro-7-methyl-benz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the aromatic rings, often using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially or fully hydrogenated anthracene derivatives.
Substitution: Nitro- or sulfonic-acid-substituted benz(a)anthracenes.
Applications De Recherche Scientifique
Chemistry: 12-Fluoro-7-methyl-benz(a)anthracene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the field of materials science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique electronic properties make it a candidate for developing new organic electronic materials .
Mécanisme D'action
The mechanism by which 12-Fluoro-7-methyl-benz(a)anthracene exerts its effects is primarily through interactions with cellular DNA. It can intercalate between DNA bases, leading to mutations and potentially initiating carcinogenesis. The compound’s fluorine and methyl groups influence its binding affinity and specificity for different DNA sequences .
Molecular Targets and Pathways:
DNA Intercalation: The primary target is cellular DNA, where the compound intercalates and disrupts normal base pairing.
Enzymatic Pathways: It may also interact with enzymes involved in DNA repair and replication, further contributing to its mutagenic effects.
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz(a)anthracene: Another PAH derivative known for its carcinogenic properties.
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
Phenanthrene: A structurally related PAH with three fused benzene rings.
Uniqueness: 12-Fluoro-7-methyl-benz(a)anthracene is unique due to the presence of both a fluorine atom and a methyl group, which significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and stability, while the methyl group affects its electronic properties and steric interactions .
Propriétés
Numéro CAS |
23683-71-8 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
12-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-14-7-4-5-9-17(14)19(20)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-11H,1H3 |
Clé InChI |
KSNNVLHHVDLJAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















